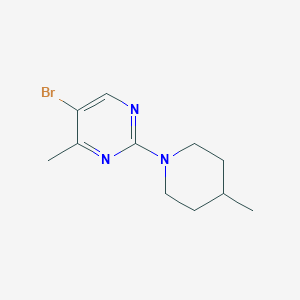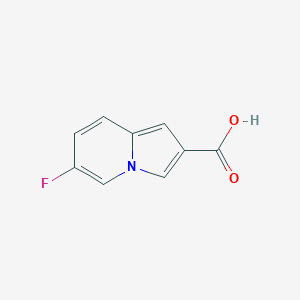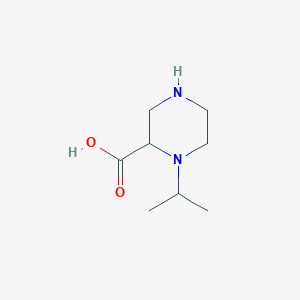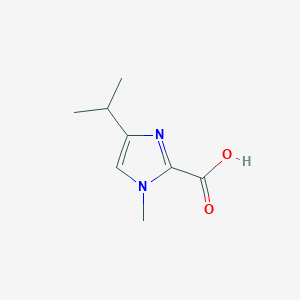![molecular formula C7H4O3S B7904458 Thieno[2,3-b]furan-5-carboxylic acid](/img/structure/B7904458.png)
Thieno[2,3-b]furan-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-b]furan-5-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of both thiophene and furan rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]furan-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis approach utilizes catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of renewable feedstocks, environmentally friendly reagents, and cost-effective catalysts to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[2,3-b]furan-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-b]furan-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism by which thieno[2,3-b]furan-5-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary, but they typically include signal transduction mechanisms that lead to the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-b]furan compounds: These share a similar fused ring structure but differ in the positioning of the sulfur and oxygen atoms.
Thieno[2,3-b]pyridines: These compounds have a pyridine ring fused to the thiophene ring instead of a furan ring.
Thieno[2,3-b]thiophenes: These feature two thiophene rings fused together
Uniqueness: Thieno[2,3-b]furan-5-carboxylic acid is unique due to its specific ring fusion and the presence of both sulfur and oxygen heteroatoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
thieno[2,3-b]furan-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S/c8-6(9)5-3-4-1-2-10-7(4)11-5/h1-3H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGQPOWAUATXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate](/img/structure/B7904387.png)
![4-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B7904392.png)
![4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B7904402.png)


![2-{Furo[2,3-c]pyridin-2-yl}acetic acid](/img/structure/B7904420.png)

![3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7904423.png)
![5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde](/img/structure/B7904427.png)

![5-Chloroisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B7904445.png)


